(S)-2-Amino-N-(3-cyano-benzyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-4-2-3-9(5-10)6-12/h2-5,8H,7,13H2,1H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUXMWAXWYZSAM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC(=CC=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves converting (S)-2-aminopropionic acid to its acyl chloride, followed by coupling with 3-cyanobenzylamine. The process is adapted from analogous amidation strategies in peptide synthesis.
Synthetic Steps
-
Acyl Chloride Formation :
(S)-2-aminopropionic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C. The reaction generates (S)-2-aminopropionyl chloride, with HCl and SO₂ as byproducts. -
Amine Coupling :
The acyl chloride is reacted with 3-cyanobenzylamine in the presence of triethylamine (TEA) as a base. TEA neutralizes HCl, driving the reaction to completion.
Optimization Data
Key Insight : Excess TEA (2.5 equiv) improves yield by mitigating side reactions.
Carbodiimide-Mediated Coupling
Mechanistic Basis
This approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of (S)-2-aminopropionic acid, enabling amide bond formation with 3-cyanobenzylamine.
Procedure Highlights
Performance Metrics
Advantage : EDC/HOBt minimizes racemization, preserving the (S)-configuration.
Multi-Step Synthesis via Protected Intermediates
Strategy Overview
Adapted from patent methodologies, this route employs protective groups to prevent undesired side reactions during amidation.
Stepwise Breakdown
-
Esterification :
(S)-2-aminopropionic acid is esterified with methanol under acidic catalysis (H₂SO₄) to form methyl (S)-2-aminopropionate. -
Amino Protection :
The amino group is protected with benzyloxycarbonyl (Cbz) using Cbz-Cl and NaHCO₃ in THF. -
Amidation :
The protected ester reacts with 3-cyanobenzylamine in the presence of LiOH, followed by Cbz deprotection via hydrogenolysis.
Yield Comparison
| Step | Reagents | Yield (%) | Source |
|---|---|---|---|
| Esterification | H₂SO₄/MeOH | 92 | |
| Cbz Protection | Cbz-Cl/NaHCO₃ | 89 | |
| Final Deprotection | H₂/Pd-C | 95 |
Note : This method achieves high enantiomeric excess (>99% ee) due to controlled protection/deprotection.
Enzymatic Resolution
Biocatalytic Approach
Lipases or proteases selectively hydrolyze racemic mixtures, yielding the (S)-enantiomer. This method, though less common, is noted for its sustainability.
Process Details
Efficiency Metrics
Limitation : Requires additional steps to separate hydrolyzed (R)-acid from (S)-amide.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Direct Amidation | 75–82 | 98 | Low | Moderate |
| EDC/HOBt Coupling | 85–88 | 99 | High | High |
| Protected Synthesis | 89–95 | >99 | Medium | High |
| Enzymatic | 40–48 | >99 | High | Low |
Recommendation : The EDC/HOBt method balances yield and enantioselectivity for laboratory-scale synthesis, while the multi-step protected route is preferable for industrial production.
Critical Reaction Parameters
Solvent Effects
Scientific Research Applications
Biological Activities
Research indicates that (S)-2-Amino-N-(3-cyano-benzyl)-propionamide exhibits various biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against specific bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, which may be beneficial in neurological disorders.
Anticonvulsant Activity
One of the most promising applications of this compound is in the field of anticonvulsant research. Its structural similarity to other known anticonvulsants has led to investigations into its efficacy in seizure models.
- Structure-Activity Relationship (SAR): Studies have highlighted that modifications at specific positions on the benzyl ring can significantly affect anticonvulsant activity. For instance, compounds with 4′-substituted benzyl groups have demonstrated superior activity compared to their 3′-substituted counterparts .
| Compound Name | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Phenytoin | 9.5 | >100 | 10.5 |
| Valproate | 270 | 490 | 1.8 |
Table: Comparison of Anticonvulsant Activities
The efficacy of this compound is being evaluated against established antiepileptic drugs like phenytoin and valproate, with ongoing studies aiming to determine its therapeutic potential in clinical settings .
Case Studies and Research Insights
Several case studies have documented the synthesis and evaluation of this compound derivatives:
- Anticonvulsant Screening: In a study conducted by the National Institute of Neurological Disorders and Stroke, various derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock seizure model. Results indicated that certain structural modifications enhanced efficacy significantly .
- Neuroprotective Studies: Research has also focused on the neuroprotective effects of this compound, where it was found to exhibit protective properties against neuronal damage in vitro, suggesting its potential use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-propionamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The benzyl substituent’s electronic and steric properties significantly influence solubility, stability, and receptor interactions. Below is a comparative analysis of key analogs:
Key Observations:
- However, this may reduce membrane permeability .
- Steric Effects : N-Methylation (e.g., in ) reduces hydrogen-bonding capacity but enhances metabolic stability by blocking oxidative deamination .
- Reactivity: Nitro (-NO₂) substituents () increase electrophilicity, making such analogs prone to reduction reactions, unlike the cyano group, which is more chemically inert .
Biological Activity
(S)-2-Amino-N-(3-cyano-benzyl)-propionamide is a chiral compound that exhibits significant potential in medicinal chemistry due to its unique structural features, including an amino group, a cyano group, and a propionamide moiety. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : Approximately 194.25 g/mol
- Chirality : The (S) configuration is crucial for its biological interactions.
The presence of the cyano group may enhance its binding affinity to various biological targets, influencing enzyme activity and receptor modulation.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor modulation. Compounds with similar structures have been studied for their effects on different biological pathways.
Potential Biological Activities
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.
-
Receptor Modulation :
- The compound's structural features suggest potential interactions with neurotransmitter receptors, which could influence neurological functions or therapeutic outcomes in psychiatric disorders.
-
Cytotoxic Effects :
- Preliminary studies indicate that this compound may exhibit cytotoxic properties against certain cancer cell lines, warranting further investigation into its anticancer potential.
The mechanisms through which this compound exerts its biological effects are still under investigation. Key points include:
- Binding Affinity : The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity.
- Metabolic Transformations : The compound may undergo metabolic changes that produce active metabolites contributing to its biological effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves:
- Reacting (S)-2-amino-propionic acid with 3-cyanobenzyl chloride in the presence of a base like triethylamine to yield the desired propionamide.
This method allows for the production of high-purity compounds suitable for biological testing.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of compounds structurally related to this compound. Below are notable findings:
| Compound | MAO-B IC50 (nM) | Remarks |
|---|---|---|
| Safinamide | 29.0 | Strong MAO-B inhibitor |
| Rasagiline | 15.4 | Effective against neurodegeneration |
| This compound | TBD | Needs further investigation |
These findings suggest that modifications to the structure can significantly affect biological activity, emphasizing the importance of stereochemistry in drug design.
Future Directions
The unique structure of this compound presents opportunities for further research and development:
- Drug Development : Its potential applications in treating neurodegenerative diseases and cancer highlight the need for more extensive pharmacological studies.
- Mechanistic Studies : Understanding the precise mechanisms of action will aid in optimizing its efficacy and safety profiles.
- Structural Modifications : Investigating derivatives could lead to enhanced biological activities or novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-N-(3-cyano-benzyl)-propionamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and benzylamines. For example, substituted benzylamines can react with cyanoacetamides under mild acidic or basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) to form the target compound. Key parameters include temperature control to minimize racemization and solvent selection to optimize regioselectivity . Characterization via IR and NMR is critical to confirm the retention of stereochemistry and functional group integrity .
Q. How can researchers validate the stereochemical integrity of this compound during synthesis?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Comparative analysis of optical rotation values with literature data (e.g., for analogous (S)-configured propionamides) is essential. Additionally, ¹H NMR with chiral shift reagents or X-ray crystallography can resolve stereochemical ambiguities .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct solubility assays in polar (water, DMSO) and non-polar solvents (ethyl acetate) at 25°C, 37°C, and 60°C. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Note that cyano and amide groups may hydrolyze under strongly acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How does the stereochemistry of the amino group in this compound influence its bioactivity in enzyme inhibition assays?
- Methodology : Compare the (S) and (R) enantiomers in enzyme kinetics studies (e.g., IC₅₀ determination for proteases or kinases). Use molecular docking simulations to correlate stereochemistry with binding affinity. For example, the (S)-configuration may enhance hydrogen bonding with active-site residues, as seen in analogous Schiff base complexes .
Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns or IR absorption bands)?
- Methodology : Re-examine sample purity via TLC or HPLC. If impurities are ruled out, consider dynamic effects (e.g., rotamers) using variable-temperature NMR. For IR anomalies, compare with deuterated analogs or computational vibrational spectra (DFT calculations). Contradictions may arise from solvent interactions or crystallographic polymorphism .
Q. How can researchers optimize catalytic asymmetric synthesis to improve enantiomeric excess (ee) of this compound?
- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in model reactions. Use DoE (Design of Experiments) to assess variables like catalyst loading, solvent polarity, and temperature. For example, a 10 mol% catalyst in toluene at -20°C may achieve >90% ee, as demonstrated for structurally related amides .
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity or metabolic stability?
- Methodology : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity screening in cancer cell lines. For metabolic stability, incubate with liver microsomes and quantify parent compound degradation via LC-MS. Reference protocols from studies on similar propionamide derivatives .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., GPCRs or ion channels)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
